EAM-2201

Vue d'ensemble

Description

Applications De Recherche Scientifique

EAM2201 has been studied for its potential to interact with various drug-metabolizing enzymes. It has been shown to inhibit the activities of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferases in human liver microsomes . This makes it a valuable tool for studying drug-drug interactions and the metabolism of other compounds . Additionally, EAM2201 has been used in forensic toxicology to understand its metabolism and detect its presence in biological samples .

Mécanisme D'action

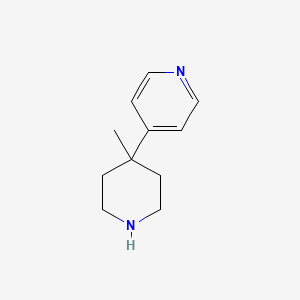

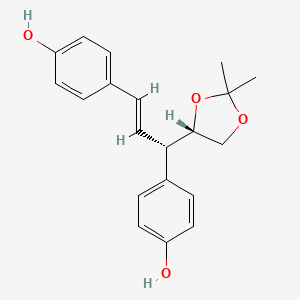

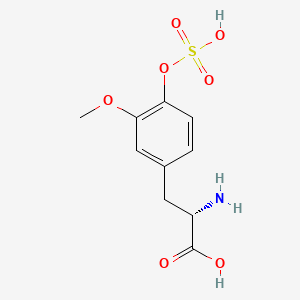

EAM-2201, also known as (4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone or 5-fluoro-JWH-210, is a synthetic cannabinoid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound acts as a potent agonist for the cannabinoid receptors . It has a binding affinity of 0.380 nM at CB1 and 0.371 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

As an agonist, this compound binds to the cannabinoid receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of events within the cell, leading to various physiological effects .

Biochemical Pathways

This can affect a wide range of functions, from pain perception to mood regulation .

Pharmacokinetics

In vitro studies suggest that this compound has the potential to trigger pharmacokinetic drug interactions when co-administered with substrates of cyp2c8, cyp2c9, cyp2c19, cyp3a4, and ugt1a3 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological system in which the cannabinoid receptors are activated. Given its potent agonist activity, this compound can produce significant alterations in neurotransmitter release, potentially leading to changes in perception, mood, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other drugs, the user’s metabolic rate, and genetic variations in the cannabinoid receptors or metabolic enzymes could all potentially influence the effects of this compound .

Analyse Biochimique

Biochemical Properties

EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of this compound are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .

Cellular Effects

This compound influences cell function by acting as a potent agonist for the cannabinoid receptors

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'EAM2201 implique la réaction du chlorure de 4-éthyl-1-naphtalényle avec l'acide 1-(5-fluoropentyl)-1H-indole-3-carboxylique en présence d'une base telle que le carbonate de potassium . La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées .

Méthodes de production industrielle

La production industrielle de l'EAM2201 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

EAM2201 subit diverses réactions chimiques, notamment :

Oxydation : EAM2201 peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction sont moins courantes pour EAM2201.

Substitution : EAM2201 peut subir des réactions de substitution, en particulier au niveau du groupe fluoropentyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que l'azoture de sodium ou le cyanure de potassium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et carboxylés de l'EAM2201 .

Applications de la recherche scientifique

EAM2201 a été étudié pour son potentiel d'interaction avec diverses enzymes de métabolisation des médicaments. Il a été démontré qu'il inhibait les activités des enzymes du cytochrome P450 et des uridine 5'-diphospho-glucuronosyltransférases dans les microsomes hépatiques humains . Cela en fait un outil précieux pour l'étude des interactions médicamenteuses et du métabolisme d'autres composés . De plus, EAM2201 a été utilisé en toxicologie médico-légale pour comprendre son métabolisme et détecter sa présence dans les échantillons biologiques .

Mécanisme d'action

EAM2201 agit comme un agoniste complet des récepteurs cannabinoïdes CB1 et CB2 . Il se lie à ces récepteurs avec une forte affinité, imitant les effets du delta-9-tétrahydrocannabinol (THC) . L'activation de ces récepteurs conduit à divers effets physiologiques, notamment une perception, une humeur et une cognition modifiées . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des canaux ioniques .

Comparaison Avec Des Composés Similaires

EAM2201 est structurellement similaire à d'autres cannabinoïdes synthétiques tels que le JWH-210 et l'AM-2201 . il est unique en raison de la présence d'un groupe éthyle en position 4 du cycle naphtyle et d'un atome de fluor sur la chaîne pentyle . Cette modification structurale améliore son affinité de liaison et sa puissance aux récepteurs cannabinoïdes .

Liste des composés similaires

- JWH-210

- AM-2201

- MAM-2201

- THJ-2201

Propriétés

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCXPXDWLZORPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745434 | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-60-7 | |

| Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EAM-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EAM-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does EAM-2201 interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.

Q2: What is known about the metabolism of this compound?

A2: Research indicates that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for this compound to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .

Q3: Are the metabolites of this compound biologically active?

A3: Yes, research suggests that several major phase I metabolites of this compound retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.

Q4: What analytical techniques are used to study this compound?

A4: Several analytical methods are employed to detect, identify, and quantify this compound and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate this compound from other compounds.

Q5: What are the implications of this compound being found in forensic samples?

A5: The detection of this compound in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.

Q6: Has this compound been detected in products like "spice-like" herbal mixtures?

A6: Yes, this compound has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)